molecular formula C17H17N3O3 B2897006 10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-1,3,6-triazatetraphen-5-one CAS No. 685106-52-9

10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-1,3,6-triazatetraphen-5-one

Cat. No.: B2897006
CAS No.: 685106-52-9
M. Wt: 311.341
InChI Key: BQAIMIXCPBEADV-UHFFFAOYSA-N
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Description

The compound “10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-1,3,6-triazatetraphen-5-one” is a complex organic molecule. It contains a total of 40 atoms; 17 Hydrogen atoms, 17 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes multiple rings and functional groups. The InChI representation of the molecule is InChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20 (25-3)19 (24-2)10-14 (15)7-8-22 (17)12-16 (13)21 (18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H/t17-;/m0./s1 .


Physical and Chemical Properties Analysis

The compound has a number of predicted properties. Its water solubility is 0.0246 mg/mL, and it has a logP value of 3.09. The compound has a pKa (Strongest Basic) of 5.34. It has a refractivity of 101.36 m3·mol-1 and a polarizability of 39.41 Å^3. It contains 4 rings in its structure .

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of complex polycyclic systems, including those related to the specified compound, has been a subject of interest due to their potential applications in pharmaceuticals and materials science. For instance, the work by Nicolaides et al. (1989) on the synthesis of fused pyridine-and oxazole-polycyclic systems from phenanthren derivatives demonstrates the intricate reactions and synthetic routes that can produce complex molecules with potential bioactive properties [Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989]. Similarly, Handelsman-Benory et al. (2000) explored the methyl rearrangement of methoxy-triazines, providing insight into the reactivity and transformations of triazine derivatives under different conditions [Handelsman-Benory, Botoshansky, Greenberg, Shteiman, & Kaftory, 2000].

Structural and Mechanistic Insights

Research into the structure and reactivity of related compounds offers valuable insights into their potential applications. For example, studies on the structure and reactivity of triazolo-benzodiazepine/oxalyl chloride adducts by Heckendorn & Gagneux (1978) reveal the complex interactions and potential for creating new derivatives with specific properties [Heckendorn & Gagneux, 1978]. Such structural studies are crucial for understanding the fundamental chemistry that underpins the applications of these molecules.

Potential Applications

The exploration of novel chemical entities like "10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-1,3,6-triazatetraphen-5-one" and its analogs may lead to the discovery of new materials, catalysts, or bioactive molecules. For instance, the synthesis and study of analogs and derivatives can result in compounds with unique physical, chemical, or biological properties. The research by Abdallah, Hassaneen, & Abdelhadi (2009) on the synthesis of tetra- and penta-heterocyclic compounds incorporated isoquinoline moiety illustrates the potential for creating compounds with significant bioactivity or material properties [Abdallah, Hassaneen, & Abdelhadi, 2009].

Safety and Hazards

The safety and hazards associated with this compound are not well-documented due to the lack of extensive research on this specific compound .

Future Directions

Given the limited amount of research on this compound, future directions could include further investigation into its synthesis, chemical reactions, and potential biological activity. This could provide valuable insights into its potential applications in various fields .

Properties

IUPAC Name

4,5-dimethoxy-10,14,16-triazatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12,14,16-hexaen-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-22-15-5-10-3-4-20-14(11(10)6-16(15)23-2)7-13-12(17(20)21)8-18-9-19-13/h5-6,8-9,14H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAIMIXCPBEADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CC4=NC=NC=C4C(=O)N3CCC2=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818927
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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